molecular formula C15H15NO5 B11836225 (4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanol

(4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanol

Cat. No.: B11836225
M. Wt: 289.28 g/mol
InChI Key: KMJVFOOQNYHSOV-UHFFFAOYSA-N
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Description

(4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanol is an organic compound with the molecular formula C15H15NO5 It is characterized by the presence of both methoxy and nitro functional groups attached to a phenyl ring, along with a phenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanol typically involves the nitration of a dimethoxybenzene derivative followed by a reduction and subsequent reaction with benzaldehyde. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens or sulfonating agents can be employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted phenylmethanol derivatives, amino compounds, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.

    Industry: It is utilized in the development of advanced materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • (4,5-Dimethoxy-2-nitrophenyl)methanol
  • 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone
  • 4,5-Dimethoxy-2-nitrobenzyl alcohol

Uniqueness

(4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanol is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential applications. The presence of both methoxy and nitro groups, along with the phenylmethanol moiety, allows for a wide range of chemical modifications and functionalizations, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C15H15NO5

Molecular Weight

289.28 g/mol

IUPAC Name

(4,5-dimethoxy-2-nitrophenyl)-phenylmethanol

InChI

InChI=1S/C15H15NO5/c1-20-13-8-11(12(16(18)19)9-14(13)21-2)15(17)10-6-4-3-5-7-10/h3-9,15,17H,1-2H3

InChI Key

KMJVFOOQNYHSOV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(C2=CC=CC=C2)O)[N+](=O)[O-])OC

Origin of Product

United States

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